molecular formula C20H26N2O2 B2370350 1-(3-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol CAS No. 1251577-94-2

1-(3-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol

Cat. No. B2370350
CAS RN: 1251577-94-2
M. Wt: 326.44
InChI Key: MNVQQDLHFZCDQL-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol, also known as MTPE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTPE belongs to the class of compounds known as piperazines, which are widely studied for their pharmacological properties.

Scientific Research Applications

Kinetic Studies and Reaction Mechanisms

One area of research involves the kinetic analysis and reaction mechanisms of related compounds, providing insights into their reactivity and potential for further chemical modifications. For instance, Castro et al. (2001) explored the kinetics and mechanisms of reactions involving 3-methoxyphenyl and other phenyl thionocarbonates with alicyclic amines, offering foundational knowledge that can aid in understanding the reactivity of compounds like 1-(3-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol (Castro, Leandro, Quesieh, & Santos, 2001).

Synthesis and Antimicrobial Activity

Research on the synthesis and biological evaluation of compounds structurally related to 1-(3-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol has been conducted to assess their potential as antimicrobial agents. Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, highlighting the potential for developing new therapeutic agents (Patel, Agravat, & Shaikh, 2011).

Neuroreceptor Antagonists

Further research has been directed towards exploring compounds with similar structures for their potential as neuroreceptor antagonists, which could have implications in treating neurological disorders. Vera et al. (2016) designed and synthesized a series of N-arylsulfonylindole derivatives as 5-HT6 receptor antagonists, demonstrating the importance of structural modifications in enhancing biological activity (Vera et al., 2016).

Catalytic Reactions and Optimization

The synthesis and optimization of related compounds have also been studied, focusing on improving yield and enantiomeric purity for potential industrial applications. Kavi et al. (2021) optimized the biocatalytic production of enantiopure (S)-1-(4-Methoxyphenyl) ethanol, a molecule significant for producing various drug intermediates, demonstrating the utility of biocatalysis in synthesizing complex molecules (Kavi, Özdemir, Dertli, & Şahin, 2021).

properties

IUPAC Name

1-(3-methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-16-6-8-18(9-7-16)22-12-10-21(11-13-22)15-20(23)17-4-3-5-19(14-17)24-2/h3-9,14,20,23H,10-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVQQDLHFZCDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC(=CC=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol

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